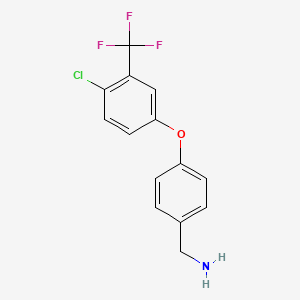

(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)methanamine

Description

Properties

IUPAC Name |

[4-[4-chloro-3-(trifluoromethyl)phenoxy]phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClF3NO/c15-13-6-5-11(7-12(13)14(16,17)18)20-10-3-1-9(8-19)2-4-10/h1-7H,8,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQEVLCBMRCKHMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)OC2=CC(=C(C=C2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Synthesis via Nucleophilic Aromatic Substitution and Urea Formation

Overview:

This method involves constructing the aromatic core followed by amination to introduce the methanamine group. The process typically begins with chlorinated and trifluoromethylated phenoxy derivatives, which are then functionalized through nucleophilic substitution or urea intermediates.

Preparation of the phenoxy intermediate:

The initial step involves synthesizing a phenoxy derivative with chloro and trifluoromethyl substituents. This can be achieved through nucleophilic aromatic substitution of chlorinated phenols with phenols bearing the trifluoromethyl group, often using a base like potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).Formation of the urea intermediate:

The phenoxy compound reacts with isocyanates, such as 4-chloro-3-trifluoromethylphenyl isocyanate, under controlled conditions (usually in ethyl acetate or tetrahydrofuran) to form a urea derivative. This step involves maintaining low temperatures (~0°C to 40°C) to prevent side reactions.Conversion to methanamine derivative:

The urea intermediate undergoes reduction or subsequent functionalization to introduce the methanamine group. This often involves reductive amination using reagents like sodium borohydride or catalytic hydrogenation under mild conditions.

Reaction Conditions & Reagents:

| Step | Reagents & Solvents | Temperature | Yield | Notes |

|---|---|---|---|---|

| Phenoxy synthesis | Phenol derivatives, K2CO3, DMF | 70°C | High | Nucleophilic substitution |

| Urea formation | Isocyanate, ethyl acetate | 0–40°C | 81.6–91% | Controlled addition, seeding crystallization |

| Amine functionalization | NaBH4 or catalytic hydrogenation | RT to mild heating | Variable | Reductive amination |

Urea Route with Chlorosilane and Amine Intermediates

Overview:

This route involves synthesizing the urea compound through chlorosilane intermediates, followed by reaction with amines to yield the target compound.

Chlorosilane intermediate formation:

Chlorosilane reagents are reacted with phenols or amines to form chlorinated intermediates, which are then converted into ureas via reaction with suitable isocyanates.Amine introduction:

The methanamine group is introduced through nucleophilic substitution or reductive amination, often in solvents like tetrahydrofuran or DMSO, at elevated temperatures (~70°C).

Reaction Conditions & Reagents:

| Step | Reagents & Solvents | Temperature | Yield | Notes |

|---|---|---|---|---|

| Chlorosilane formation | Chlorosilane, phenol | 85°C | Moderate | Requires inert atmosphere |

| Urea formation | Isocyanate, tetrahydrofuran | 70°C | 40–95% | Controlled addition, purification |

Alternative Route: Multi-Step Synthesis via Aromatic Amination

Overview:

This method involves initial chlorination of the aromatic ring, followed by substitution with amino groups, and subsequent functionalization to introduce the trifluoromethyl group and phenoxy linkage.

Chlorination of aromatic ring:

Using reagents like SOCl₂ or chlorinating agents under reflux to selectively chlorinate the aromatic core.Introduction of trifluoromethyl group:

Using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of copper catalysts or radical initiators.Amination to form methanamine:

The final step involves nucleophilic substitution with methylamine derivatives, often under reflux in polar solvents like DMF or DMSO.

Reaction Conditions & Reagents:

| Step | Reagents & Solvents | Temperature | Yield | Notes |

|---|---|---|---|---|

| Chlorination | SOCl₂ | Reflux | Variable | Selectivity critical |

| Trifluoromethylation | CF₃I, Cu catalyst | Reflux | Variable | Radical conditions |

| Amination | Methylamine, DMF | Reflux | Variable | Purification required |

Research Findings and Data Tables

Based on patents and academic synthesis protocols, the yields and conditions are summarized in the following table:

| Method | Key Reagents | Solvent | Temperature | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Urea Route | Isocyanates, NaBH4 | Ethyl acetate, tetrahydrofuran | 0–40°C | 81.6–95 | High yield, scalable |

| Aromatic Amination | Chlorosilane, CF₃I | DMSO, DMF | 70–110°C | Variable | Requires careful control |

| Multi-step Aromatic | SOCl₂, CF₃I, methylamine | Reflux | 70–130°C | Variable | Complex, multi-stage |

Notes and Considerations

Purification:

Crystallization, filtration, and washing with ethanol or tetrahydrofuran are common purification steps to obtain high-purity intermediates and final products.Reaction Optimization:

Maintaining inert atmospheres (nitrogen or argon) and controlling temperature are crucial for high yields and minimizing side reactions.Environmental and Safety Aspects: Use of hazardous reagents like SOCl₂ and CF₃I requires appropriate safety measures, including fume hoods and protective equipment.

Chemical Reactions Analysis

Types of Reactions

(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and trifluoromethyl positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding phenolic derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)methanamine has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties, including potential analgesic effects.

Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of (4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)methanamine involves its interaction with specific molecular targets. In biological systems, it may act on enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen and Trifluoromethyl Substituents

4-[4-(Trifluoromethyl)phenoxy]benzylamine HCl

- Structure: Lacks the chlorine atom on the phenoxy ring but retains the trifluoromethyl group and phenoxy-benzylamine backbone.

- Application : Used in kinase inhibitor research due to its structural similarity to Sorafenib derivatives .

4-Fluoro-3-(trifluoromethyl)benzylamine

- Structure: Replaces the phenoxy bridge with a direct benzylamine linkage. The fluorine atom at the 4-position and trifluoromethyl at the 3-position mirror the substituent positions of the target compound.

1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine

Boronate Ester Analogues

[4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine (4c)

- Structure : Features a boronate ester (dioxaborolane) at the 3-position and fluorine at the 4-position.

- Synthesis : High yield (98%) via hydrazine hydrate reduction, indicating robust synthetic accessibility .

- Application : Boronate esters are intermediates in Suzuki-Miyaura cross-coupling reactions, highlighting utility in combinatorial chemistry .

[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine (4f)

Diphenylmethanamine Derivatives

(4-Chloro-3-fluorophenyl)(phenyl)methanamine

- Structure : Diphenylmethanamine core with chlorine and fluorine substituents on one phenyl ring.

- Physicochemical Properties : Higher density (1.244 g/cm³) and boiling point (337.2°C) compared to the target compound, reflecting increased molecular weight and polarity .

Biological Activity

(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)methanamine, also known by its CAS number 1466763-07-4, is a compound with notable biological activities. Its structure features a trifluoromethyl group and a chlorinated phenoxy moiety, which are critical for its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C14H11ClF3NO

- Molecular Weight : 301.691 g/mol

- Chemical Structure : Chemical Structure

Biological Activity Overview

The compound has been studied for various biological activities, including:

- Antibacterial Activity

- Antiparasitic Activity

- Inhibition of Kinase Enzymes

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

- Case Study : A study published in MDPI reported that derivatives of phenylaminonaphthoquinones showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that similar mechanisms may be applicable to this compound .

Antiparasitic Activity

The compound has also shown potential in combating parasitic infections, particularly malaria. Its efficacy was evaluated against Plasmodium falciparum strains, both chloroquine-sensitive and chloroquine-resistant.

- Research Findings : In vitro assays indicated that the compound could inhibit the growth of Plasmodium falciparum, with IC50 values comparable to standard antimalarial drugs . This suggests that it may serve as a lead compound for developing new antimalarial therapies.

Inhibition of Kinase Enzymes

This compound has been identified as a potential inhibitor of Raf kinase, an enzyme implicated in various cancers.

- Mechanism : The inhibition of Raf kinase can disrupt signaling pathways involved in cell proliferation and survival, making this compound a candidate for cancer therapy .

Table 1: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for synthesizing (4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)methanamine, and how can reaction conditions be optimized to improve yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Nucleophilic aromatic substitution to attach the phenoxy group to the chlorinated/trifluoromethyl-substituted benzene ring.

- Reductive amination or Buchwald-Hartwig coupling to introduce the methanamine group.

Optimization strategies include: - Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency .

- Temperature control : Lower temperatures (0–25°C) reduce side reactions during amination .

- Purification : Column chromatography or recrystallization enhances purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR confirm the presence of the trifluoromethyl group (δ ~110–120 ppm for F) and phenoxy linkages .

- HPLC-MS : Quantifies purity and detects impurities using reverse-phase C18 columns with UV detection (λ = 254 nm) .

- X-ray crystallography : Resolves crystal structure for absolute configuration validation, particularly for enantiomeric forms .

Advanced Research Questions

Q. How do structural modifications, such as varying halogen substituents or introducing electron-withdrawing groups, influence the compound's binding affinity to biological targets like enzymes or receptors?

Methodological Answer:

- Comparative SAR studies : Replace the chloro group with fluorine or bromine to assess changes in binding kinetics (e.g., using surface plasmon resonance) .

- Electron-withdrawing effects : Introducing nitro or cyano groups at the para position increases electrophilicity, enhancing interactions with hydrophobic enzyme pockets (e.g., kinase inhibitors) .

- In silico modeling : Molecular docking (AutoDock Vina) predicts binding modes to targets like serotonin receptors, validated via mutagenesis assays .

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound across different in vitro assays?

Methodological Answer:

- Assay standardization : Use uniform cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (DMSO concentration ≤0.1%) .

- Dose-response analysis : Generate EC₅₀/IC₅₀ curves to differentiate true activity from off-target effects .

- Metabolic stability testing : Incubate with liver microsomes to identify metabolite interference in conflicting cytotoxicity data .

Q. What mechanistic insights explain the compound's pharmacokinetic (PK) variability in preclinical models, and how can formulation strategies address this?

Methodological Answer:

- PK profiling : Intravenous vs. oral administration in rodents reveals low bioavailability (<20%) due to first-pass metabolism .

- CYP450 inhibition assays : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) improves plasma half-life .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance solubility and sustained release in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.